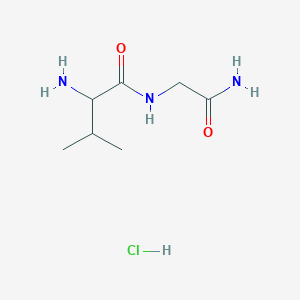
H-Val-gly-NH2 hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Val-gly-NH2 hydrochloride is a dipeptide compound consisting of valine and glycine, with an amide bond between them. The hydrochloride form enhances its solubility in water, making it useful in various biochemical applications. The empirical formula for this compound is C7H16ClN3O2, and it has a molecular weight of 209.67 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Val-gly-NH2 hydrochloride typically involves the coupling of valine and glycine. The process begins with the protection of the amino group of valine to prevent unwanted reactions. This is followed by the activation of the carboxyl group of glycine, usually through the formation of an ester or anhydride. The two amino acids are then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the dipeptide bond . The final step involves deprotection and conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of H-Val-gly-NH2 hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
H-Val-gly-NH2 hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although this is less common.
Reduction: Reduction reactions can modify the peptide bond or the side chains of the amino acids.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amide bond.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
H-Val-gly-NH2 hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bonds.
Biology: Serves as a substrate in enzymatic studies and as a model for protein folding research.
Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques
Mechanism of Action
The mechanism of action of H-Val-gly-NH2 hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, influencing their activity and leading to various biochemical effects. The exact pathways depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
H-Gly-gly-NH2 hydrochloride: Another dipeptide with glycine residues.
H-Ala-gly-NH2 hydrochloride: A dipeptide consisting of alanine and glycine.
H-Val-ala-NH2 hydrochloride: A dipeptide with valine and alanine.
Uniqueness
H-Val-gly-NH2 hydrochloride is unique due to the presence of valine, which imparts specific hydrophobic properties and influences the overall structure and reactivity of the compound. This makes it particularly useful in studies related to protein folding and peptide interactions .
Properties
Molecular Formula |
C7H16ClN3O2 |
|---|---|
Molecular Weight |
209.67 g/mol |
IUPAC Name |
2-amino-N-(2-amino-2-oxoethyl)-3-methylbutanamide;hydrochloride |
InChI |
InChI=1S/C7H15N3O2.ClH/c1-4(2)6(9)7(12)10-3-5(8)11;/h4,6H,3,9H2,1-2H3,(H2,8,11)(H,10,12);1H |
InChI Key |
SMACEPBFMAVOOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


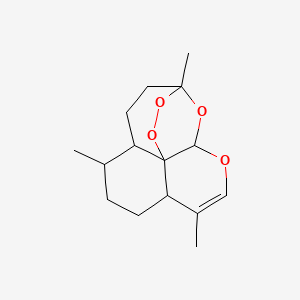
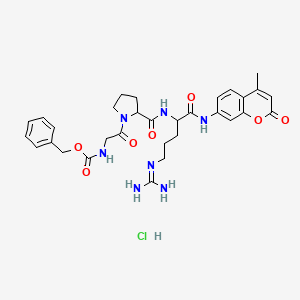
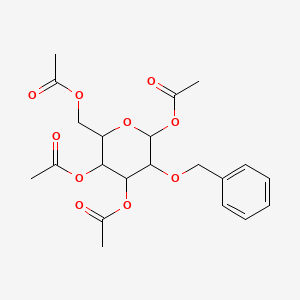



![benzyl N-[6-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B12320228.png)
![methyl 4-oxo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B12320231.png)
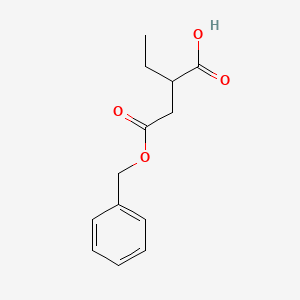
![(9R)-15,16-dimethoxy-10,10-dimethyl-10-azatetracyclo[7.7.1.0(2),.0(1)(3),(1)]heptadeca-1(16),2,4,6,13(17),14-hexaen-10-ium](/img/structure/B12320243.png)

![Prop-2-enyl 7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B12320254.png)

![3-Phenyl-1H-inden-1-ylidene[bis(i-butylphoban)]ruthenium(II) dichloride](/img/structure/B12320261.png)
